N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
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Description
“N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide” is a chemical compound that has been studied for its potential pharmacological properties . It is part of a class of compounds that contain a core structure found in compounds exhibiting various biological and pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves a facile procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives. The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its empirical formula (Hill Notation): C21H20N4O and a molecular weight of 344.41 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-alkylation and oxidation. The N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives is followed by the oxidation of the resulting iminium salts .Physical and Chemical Properties Analysis
The compound is a white to beige powder that is soluble in DMSO at 10 mg/mL . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
Properties
IUPAC Name |
N-[3-(3-ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-15-11-13-7-5-6-8-14(13)12-19(15)17(21)9-10-18-16(20)4-2/h4-8,15H,2-3,9-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFUSKRDAQJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2CN1C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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